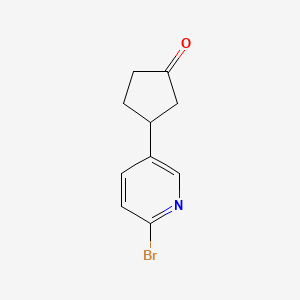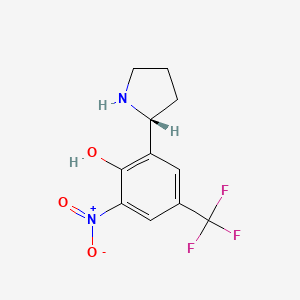
(R)-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a chiral compound with a complex structure that includes a nitro group, a pyrrolidine ring, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable phenol derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Nitro-6-(pyrrolidin-2-yl)phenol
- ®-2-Nitro-4-(trifluoromethyl)phenol
- ®-2-Nitro-6-(pyrrolidin-2-yl)-4-methylphenol
Uniqueness
®-2-Nitro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenol ring, along with the chiral pyrrolidine ring, provides distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
2-nitro-6-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)6-4-7(8-2-1-3-15-8)10(17)9(5-6)16(18)19/h4-5,8,15,17H,1-3H2/t8-/m1/s1 |
InChI Key |
UMJJKBKARLYBAU-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


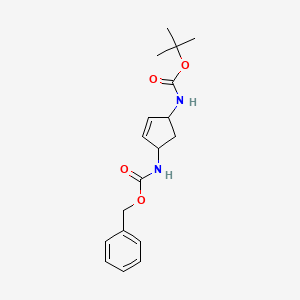
![(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B12979829.png)
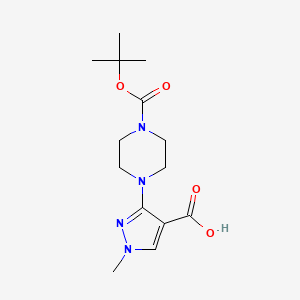

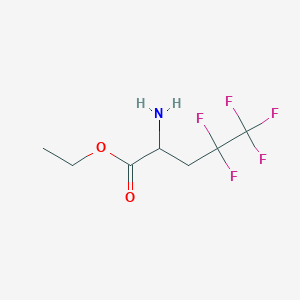
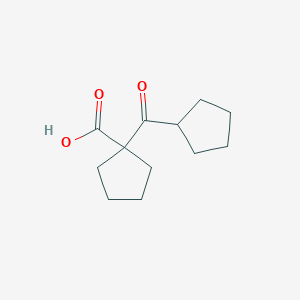
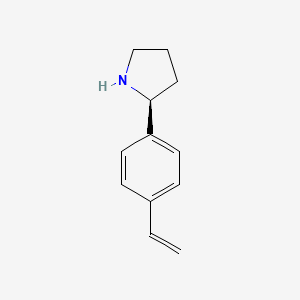
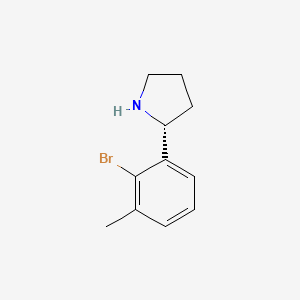
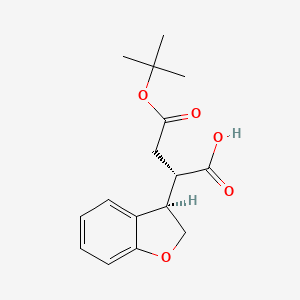
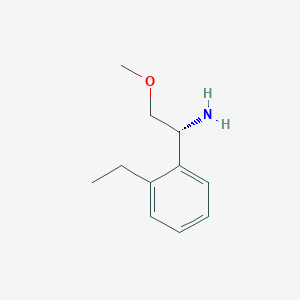
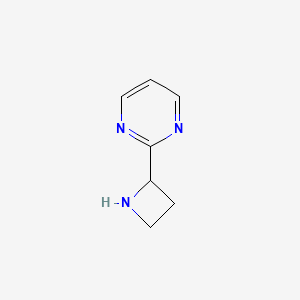
![(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12979887.png)
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12979890.png)
